molecular formula C19H23N3OS B5747691 4-(2-methoxyphenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide

4-(2-methoxyphenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide

Cat. No.: B5747691
M. Wt: 341.5 g/mol
InChI Key: UXKVWUPOXFJTFJ-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

4-(2-methoxyphenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-15-6-5-7-16(14-15)20-19(24)22-12-10-21(11-13-22)17-8-3-4-9-18(17)23-2/h3-9,14H,10-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKVWUPOXFJTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide typically involves the reaction of 2-methoxyaniline with 3-methylphenyl isothiocyanate in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy or methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the carbothioamide group, converting it to a corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of 4-(2-methoxyphenyl)-N-(3-methylphenyl)piperazine-1-carboxamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including neurotransmitter receptors, enzymes, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methoxyphenyl)piperazine-1-carbothioamide
  • N-(3-methylphenyl)piperazine-1-carbothioamide
  • 4-(2-methoxyphenyl)-N-phenylpiperazine-1-carbothioamide

Uniqueness

4-(2-methoxyphenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide is unique due to the specific substitution pattern on the piperazine ring, which can influence its pharmacological properties and interactions with biological targets. The presence of both methoxy and methyl groups may enhance its lipophilicity and ability to cross biological membranes, potentially leading to improved bioavailability and efficacy.

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